molecular formula C8H8Cl2O2 B15433874 1,2-Dichloro-3,5-dimethoxybenzene CAS No. 86607-58-1

1,2-Dichloro-3,5-dimethoxybenzene

Cat. No.: B15433874
CAS No.: 86607-58-1
M. Wt: 207.05 g/mol
InChI Key: YBTAHIOVDVSFJL-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,5-dimethoxybenzene, registered under CAS Registry Number 90283-01-5, is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.054 g/mol . This substituted benzene derivative, also known as 3,5-dichloro-1,2-dimethoxybenzene, serves as a valuable synthetic building block and research chemical in various fields . Its defined structure, characterized by two chlorine atoms and two methoxy groups arranged on the benzene ring, makes it a versatile precursor for further chemical synthesis. Researchers utilize this compound in the development of more complex molecular structures, particularly in materials science where dimethoxybenzene derivatives are explored for their electronic properties and potential applications in organic semiconductors and nonlinear optics . In a research context, this compound has been specifically studied using gas chromatography, with established Kovats retention index values on both non-polar (e.g., SE-30) and polar (e.g., OV-351) stationary phases, providing critical data for analytical method development and compound identification . The presence of both electron-donating methoxy groups and electron-withdrawing chlorine atoms on the same aromatic ring offers a unique electronic profile for investigating structure-activity relationships. This product is strictly for Research Use Only (RUO) and is intended for use in a laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86607-58-1

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

1,2-dichloro-3,5-dimethoxybenzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3

InChI Key

YBTAHIOVDVSFJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)OC

Origin of Product

United States

Synthetic Methodologies for 1,2 Dichloro 3,5 Dimethoxybenzene and Analogues

Electrophilic Chlorination Strategies

Electrophilic aromatic substitution is a fundamental reaction class for the functionalization of benzene (B151609) derivatives. wikipedia.org In the context of synthesizing dichlorinated dimethoxybenzenes, this approach involves the direct introduction of chlorine atoms onto a dimethoxybenzene ring.

The direct chlorination of dimethoxybenzenes can be achieved using various chlorinating agents. Molecular chlorine (Cl₂), often in the presence of a Lewis acid catalyst, is a common reagent for this transformation. masterorganicchemistry.com The reaction proceeds through the generation of a highly electrophilic chlorine species that is then attacked by the electron-rich dimethoxybenzene ring. The specific isomer of dimethoxybenzene used as the starting material is critical in determining the final product distribution. For instance, starting with 1,3-dimethoxybenzene (B93181) would be a logical precursor for obtaining a 3,5-dimethoxy substituted product. Subsequent chlorination would then be directed by the existing methoxy (B1213986) groups.

Another approach involves the use of alternative chlorinating agents that can offer milder reaction conditions or different selectivity profiles. For example, sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of activated aromatic compounds. acs.org

Lewis acid catalysts are frequently essential for activating the halogenating agent in electrophilic aromatic substitution. wikipedia.org Iron(III) chloride (FeCl₃) is a classic and widely used catalyst for chlorination reactions. orgchemres.org It functions by complexing with molecular chlorine, polarizing the Cl-Cl bond and generating a more potent electrophile, which can be represented as a chloronium ion (Cl⁺) equivalent. youtube.com This "activated" electrophile is then attacked by the aromatic ring. masterorganicchemistry.com

Table 1: Common Catalysts in Electrophilic Aromatic Chlorination

CatalystTypical Halogenating AgentRole of Catalyst
Iron(III) chloride (FeCl₃)Chlorine (Cl₂)Activates chlorine by forming a highly electrophilic complex. wikipedia.orgyoutube.com
Aluminum chloride (AlCl₃)Chlorine (Cl₂)Similar to FeCl₃, it acts as a Lewis acid to increase the electrophilicity of chlorine. ucwv.edu
Iron filings (Fe)Bromine (Br₂), Chlorine (Cl₂)Reacts with the halogen to generate the corresponding iron(III) halide in situ. wikipedia.org
Iodine (I₂)Chlorine (Cl₂)Can act as a catalyst in certain chlorination reactions. orgchemres.org

This table is for illustrative purposes and does not represent an exhaustive list.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org This directing effect is due to the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.orgyoutube.com This stabilization is most effective when the positive charge of the arenium ion is located on the carbon atom bearing the methoxy group, allowing for a resonance structure where the oxygen atom bears the positive charge. youtube.com

When two methoxy groups are present on the ring, as in 1,3-dimethoxybenzene (a logical precursor for the target molecule), their directing effects are additive. Both groups will direct incoming electrophiles to the positions ortho and para to them. In the case of 1,3-dimethoxybenzene, the 2, 4, and 6 positions are all activated. The 4- and 6-positions are para to one methoxy group and ortho to the other, while the 2-position is ortho to both. Steric hindrance can play a role in favoring substitution at the less hindered para position over the ortho positions. youtube.com Therefore, the initial chlorination of 1,3-dimethoxybenzene would be expected to yield a mixture of chlorinated products, with substitution occurring at the activated positions. Achieving the specific 1,2-dichloro isomer requires careful control of reaction conditions and potentially the use of blocking groups to direct the second chlorination.

N-halosuccinimides, such as N-chlorosuccinimide (NCS), are alternative and often milder reagents for the chlorination of aromatic compounds. oup.com They can be particularly useful for activated aromatic rings like phenols and anilines. commonorganicchemistry.com The reactivity of NCS can be enhanced by the use of a catalyst, such as an acid. commonorganicchemistry.com For less reactive aromatic systems, stronger activation may be necessary. commonorganicchemistry.com For instance, NCS in the presence of an acid catalyst can effectively chlorinate various aromatic compounds. The use of NCS can sometimes offer advantages in terms of handling and safety compared to gaseous chlorine. oup.com Research has shown that NCS can be used in aqueous media, providing an environmentally friendlier approach to chlorination. isca.me The system using NCS in combination with hydrochloric acid in water has been reported to give good yields of chlorinated aromatic products under mild conditions. isca.me Dichlorination can also be achieved by increasing the amounts of NCS and HCl. isca.me

Table 2: Chlorination of Aromatic Compounds with NCS

SubstrateConditionsProduct(s)YieldReference
AnisoleNCS, LiCl, Acetic AcidChlorinated AnisoleNot specified
4-ChloroacetanilideNCS, HCl, H₂ODichlorinated productGood isca.me
Various Aromatic CompoundsNCS, HCl, H₂OChlorinated products75-96% isca.me

This table summarizes findings from various sources and is not exhaustive.

Nucleophilic Aromatic Substitution Routes

An alternative strategy for synthesizing dichlorinated dimethoxybenzenes involves nucleophilic aromatic substitution (SₙAr). This approach is fundamentally different from electrophilic substitution as it involves the attack of a nucleophile on an electron-deficient aromatic ring. libretexts.org

The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group (such as a halogen) on the aromatic ring. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack and to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. quizlet.com

In the context of synthesizing 1,2-dichloro-3,5-dimethoxybenzene, this would involve starting with a polychlorinated benzene ring that is suitably activated for nucleophilic attack by a methoxide (B1231860) source, such as sodium methoxide (NaOMe). nih.gov For example, one could envision a scenario starting with a tetrachlorobenzene derivative where two of the chlorine atoms are activated for substitution by other electron-withdrawing groups. The methoxide ion would then displace two of the chlorine atoms to introduce the desired methoxy groups. However, without strong activating groups, aryl halides are generally inert to nucleophilic substitution. libretexts.org

A study on the synthesis of methoxylated polychlorinated biphenyls demonstrated the successful use of nucleophilic aromatic substitution of fluoroarenes with sodium methoxide to generate various mono- and dimethoxyarene derivatives in good to excellent yields. nih.gov This suggests that under the right conditions, a nucleophilic substitution approach could be viable for the synthesis of dimethoxy-dichlorobenzenes, potentially starting from a suitably substituted dichlorofluoro- or trichlorobenzene.

Role of Leaving Groups and Activating Substituents in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, proceeding via a two-step addition-elimination mechanism. byjus.com The feasibility and rate of this reaction are heavily influenced by the nature of the leaving group and the electronic properties of other substituents on the aromatic ring. numberanalytics.com

A good leaving group in an SNAr reaction must be able to depart and stabilize the negative charge it carries. numberanalytics.com Halides, such as the two chlorine atoms in this compound, are common leaving groups. Their ability to leave is inversely related to their basicity, with iodide being a better leaving group than chloride. numberanalytics.com For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups. masterorganicchemistry.comwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the ring. numberanalytics.comwikipedia.org This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, allowing for resonance delocalization of the negative charge. byjus.comyoutube.com

Conversely, electron-donating groups (EDGs), like the two methoxy (-OCH3) groups in this compound, deactivate the ring towards SNAr. numberanalytics.com They increase the electron density on the ring, making it less electrophilic and less susceptible to attack by a nucleophile. numberanalytics.com In the case of this compound, the two methoxy groups are meta to one chlorine and ortho/para to the other. Their deactivating effect would likely make SNAr reactions on this substrate challenging without harsh conditions or conversion to a more activated derivative. For instance, in 1,2-dichloro-3,5-dinitrobenzene, treatment with sodium methoxide results in the substitution of only one chlorine, specifically the one that is ortho and para to the activating nitro groups. chegg.com

Table 1: Influence of Substituents on SNAr Reactivity

Substituent TypeEffect on RingPosition Relative to Leaving GroupImpact on SNAr RateExample Group
Electron-Withdrawing Group (EWG)ActivatesOrtho, ParaIncreases-NO2, -CN
Electron-Donating Group (EDG)DeactivatesAnyDecreases-OCH3, -CH3

Organometallic Cross-Coupling Approaches for Functionalization

Organometallic cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon bonds, enabling the functionalization of haloarenes like this compound. mdpi.com

Suzuki-Miyaura Coupling for Biphenyl (B1667301) Derivatives incorporating Dichlorodimethoxybenzene Moieties

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org It is a widely used method for synthesizing biaryl compounds, which are prevalent in medicinally active molecules and natural products. nih.govnih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, a Suzuki-Miyaura coupling could be envisioned to selectively form a C-C bond at one of the chloro-substituted positions, leading to biphenyl derivatives. The reaction's success and regioselectivity would depend on the specific palladium catalyst, ligands, and reaction conditions employed. nih.govnih.gov Substrates with both electron-donating and electron-withdrawing groups can be successfully coupled using this method. nih.gov For example, the coupling of various aryl halides with phenylboronic acid can be achieved under microwave irradiation, showcasing the robustness of the reaction. mdpi.com The synthesis of complex biphenyl derivatives often relies on the Suzuki coupling of functionalized haloarenes. nih.govresearchgate.net

Alternative Cross-Coupling Strategies (e.g., involving lithium intermediates)

Besides the Suzuki coupling, other cross-coupling strategies can be employed. Reactions involving organolithium intermediates offer a distinct approach. Aryllithium species can be generated from aryl halides via halogen-metal exchange or by direct deprotonation (lithiation) of an activated C-H bond. These highly reactive nucleophiles can then be coupled with various electrophiles.

The methoxy groups in dimethoxybenzene derivatives can direct lithiation. For instance, 1,3-dimethoxybenzene can be lithiated at the C-2 position using n-butyllithium, and the resulting organolithium species can be trapped with an electrophile like N-chlorosuccinimide to yield 2-chloro-1,3-dimethoxybenzene (B1590426). google.com This principle could potentially be applied to this compound to introduce other functional groups. However, the presence of two chlorine atoms already on the ring would need to be considered, as halogen-metal exchange could compete with direct lithiation. Other cross-coupling reactions like Negishi (organozinc), Stille (organotin), and Sonogashira (terminal alkyne) couplings also provide avenues for functionalization, with recent advancements focusing on photoredox and nickel catalysis to couple alkyl groups. nih.govbeilstein-journals.org

Derivatization and Post-Synthetic Modification of this compound

Further Aromatic Functionalization (e.g., alkylation, nitration, formylation)

The existing substituents on the this compound ring direct the position of further electrophilic aromatic substitution. The two methoxy groups are activating, ortho, para-directors, while the two chlorine atoms are deactivating, ortho, para-directors. libretexts.orgmasterorganicchemistry.com When multiple substituents are present, the most activating group generally controls the regioselectivity of the reaction. masterorganicchemistry.com In this case, the powerful activating effect of the methoxy groups would dominate.

Alkylation: Friedel-Crafts alkylation could introduce an alkyl group onto the ring. umkc.edu For this compound, the most likely position for substitution would be C-6, which is ortho to the C-5 methoxy group and para to the C-2 chlorine. A similar reaction with 1,4-dimethoxybenzene (B90301) using t-butyl alcohol and sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene. umkc.edumnstate.edu

Nitration: Introducing a nitro group via nitration would likely occur at the C-6 position, directed by the methoxy groups. Various dichloronitrobenzenes are produced industrially through nitration reactions. aarti-industries.com The reduction of a resulting nitro group could then provide an amino group, which is a versatile functional handle. libretexts.orglibretexts.org

Formylation: The introduction of a formyl group (-CHO) can be achieved through various methods. One common method for formylating activated rings like dimethoxybenzenes is the Vilsmeier-Haack reaction. Another approach involves the alkylation of a related hydroxybenzaldehyde derivative. For example, 2,5-dimethoxybenzaldehyde (B135726) can be prepared by alkylating the metal salt of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate. google.com

Redox Transformations of Related Dimethoxybenzene Structures

The dimethoxybenzene core is susceptible to various redox transformations, which can be used to synthesize new structures.

Oxidation: The electron-rich aromatic ring of dimethoxybenzene derivatives can be oxidized. For example, ozonolysis of dimethoxybenzenes with hydroxyalkyl or aminoalkyl side chains can lead to ring cleavage and subsequent formation of heterocyclic compounds like lactones and lactams. clockss.org Oxidation of 1,4-dimethoxybenzene derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield benzoquinones. researchgate.net The oxidation potential of these compounds can be tuned by the presence of electron-donating or electron-withdrawing groups. acs.org Electron-donating groups decrease the oxidation potential, while electron-withdrawing groups increase it. acs.org

Reduction: While the benzene ring itself is generally resistant to reduction, under forcing conditions such as high pressure and temperature with a nickel catalyst, it can be reduced to a cyclohexane (B81311) ring. libretexts.org More synthetically useful are reductions of substituents on the ring. For instance, nitro groups introduced via nitration can be readily reduced to amino groups using reagents like zinc or iron in acid, or through catalytic hydrogenation. libretexts.orgyoutube.com This transformation is significant as it converts a deactivating, meta-directing group into an activating, ortho, para-directing group. youtube.com Similarly, acyl groups introduced via Friedel-Crafts acylation can be reduced to alkyl groups. libretexts.org

Table 2: Summary of Potential Redox Transformations for Dimethoxybenzene Derivatives

TransformationReagents/ConditionsProduct TypeReference
Oxidation (Ring Cleavage)O3, CH2Cl2, -78°CMuconates, Lactones, Lactams clockss.org
Oxidation (Quinone Formation)Ceric Ammonium Nitrate (CAN)Benzoquinones researchgate.net
Reduction (of Nitro Group)Zn, HCl or H2, Pd/CAnilines libretexts.org
Reduction (of Aromatic Ring)H2, Ni catalyst, high T/PCyclohexanes libretexts.org

Chemical Reactivity and Reaction Mechanisms of 1,2 Dichloro 3,5 Dimethoxybenzene

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The feasibility and outcome of such reactions on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present. libretexts.org

Influence of Chlorine and Methoxy (B1213986) Substituents on Ring Activation and Directing Effects

The reactivity of an aromatic ring towards electrophiles is determined by the electron-donating or electron-withdrawing nature of its substituents. libretexts.org Methoxy groups (-OCH3) are strong activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgvaia.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, thereby increasing its electron density and making it more attractive to electrophiles. vaia.comyoutube.com This electron donation primarily enriches the ortho and para positions relative to the methoxy group. youtube.comlibretexts.org

In 1,2-dichloro-3,5-dimethoxybenzene, the two powerful activating methoxy groups and the two deactivating chloro groups are in competition. The activating effect of the methoxy groups is generally stronger than the deactivating effect of the halogens. ualberta.ca Therefore, the benzene ring in this compound is considered activated towards electrophilic aromatic substitution. The directing effect will be controlled by the strongest activating groups, the methoxy groups. transformationtutoring.commasterorganicchemistry.com Thus, incoming electrophiles would be directed to the positions ortho and para to the methoxy groups.

SubstituentEffect on ReactivityDirecting Effect
Methoxy (-OCH3)Activating libretexts.orgvaia.comOrtho, Para youtube.comlibretexts.org
Chlorine (-Cl)Deactivating vaia.comOrtho, Para youtube.comualberta.ca

Theoretical Investigations of SEAr Pathways and Regioselectivity

Theoretical studies, often employing density functional theory (DFT), provide valuable insights into the reaction pathways and regioselectivity of electrophilic aromatic substitution reactions. scirp.org These computational methods can model the transition states and intermediates, helping to predict the most likely products. scirp.orgresearchgate.net For polysubstituted benzenes, the regioselectivity is determined by the combined electronic and steric effects of all substituents. masterorganicchemistry.com

In the case of this compound, theoretical calculations would likely confirm that the positions activated by the methoxy groups are the most probable sites for electrophilic attack. The most activating substituent generally dictates the position of substitution. masterorganicchemistry.com The presence of multiple substituents can lead to complex regiochemical outcomes, and steric hindrance can also play a significant role in determining the final product distribution. masterorganicchemistry.com

Nucleophilic Substitution Reactions at Aromatic Centers

While electrophilic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. libretexts.org The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.org

For this compound, the two chlorine atoms can act as leaving groups. However, the methoxy groups are electron-donating, which would destabilize the carbanionic intermediate required for a classical SNAr mechanism. For SNAr to proceed, the aromatic ring needs to be activated by electron-withdrawing substituents at positions ortho or para to the leaving group. libretexts.org Given that this compound lacks strong electron-withdrawing groups like nitro groups, it is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. libretexts.orgnih.gov

Oxidative Chemistry of Chlorinated Dimethoxybenzenes

The oxidation of dimethoxybenzene derivatives can lead to the formation of valuable chemical structures, such as quinones.

Mechanisms of Oxidation in Aromatic Systems

The oxidation of aromatic systems can proceed through various mechanisms, often involving the formation of radical cations as key intermediates. researchgate.net In electrochemical oxidation, for instance, an electron is removed from the highest occupied molecular orbital (HOMO) of the substrate. researchgate.net The stability of the resulting cation radical is a crucial factor in determining the reaction pathway. researchgate.net In the case of dimethoxybenzenes, the oxidation process can be influenced by the presence and nature of other substituents on the ring. researchgate.net

Formation of Quinone Derivatives from Dimethoxybenzene Scaffolds

The oxidation of hydroquinone (B1673460) dimethyl ethers is a well-established method for the synthesis of quinones. thieme-connect.com Various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and silver(II) oxide, have been employed for this transformation. thieme-connect.comresearchgate.net The reaction proceeds via oxidative demethylation. thieme-connect.com For disubstituted 1,4-dimethoxybenzenes, electrochemical oxidation can also yield quinone derivatives. nih.govbgu.ac.ilacs.org The specific products formed can depend on the reaction conditions, including the electrolyte and the electrode material used. nih.govbgu.ac.ilacs.org It has been noted that for disubstituted derivatives, partial oxidation can occur. researchgate.net The formation of quinones from dimethoxybenzene scaffolds is a significant transformation, as quinone structures are found in many biologically active compounds and are important redox-active molecules. oup.comnih.govresearchgate.net

Radical Reactions and Electron Transfer Processes

The presence of methoxy groups on the benzene ring makes this compound a candidate for engaging in radical reactions and electron transfer processes. The generation of radical cations from substituted dimethoxybenzenes is a key area of study, particularly for applications in materials science and electrochemistry.

Generation and Stability of Radical Cations of Dimethoxybenzenes

Radical cations of dimethoxybenzenes can be generated through chemical or electrochemical oxidation. For instance, the short-lived 1,4-dimethoxybenzene (B90301) radical cation has been produced in acidic aqueous solutions by oxidation with cerium(IV), allowing for its study under steady-state conditions. beilstein-journals.org The stability of these radical cations is a critical factor for their potential applications and is influenced by both intrinsic and extrinsic properties.

Intrinsic factors affecting stability include the delocalization of spin and charge across the aromatic system, steric hindrance, and other stereoelectronic factors. nih.gov Extrinsic properties such as the solvent medium and the nature of electrolytes also play a significant role. nih.gov Computational studies on various dimethoxybenzene (DMB) derivatives have shown that the stability of the resulting radical cation is linked to its oxidation potential; molecules with lower oxidation potentials tend to form more stable radical cations as they are less susceptible to subsequent reactions like deprotonation. nih.gov

Degradation of these radical cations can occur through several pathways, with deprotonation from a methoxy group being a likely mechanism in the presence of solvents with high proton-solvating capabilities like water or acetonitrile. nih.gov Other potential degradation reactions include demethylation, hydrolysis, and dimerization. nih.gov The relative stability of different radical cations can be compared using computed thermochemical data, as shown for a selection of DMB derivatives.

Table 1: Computed Thermochemical Data for DMB Cation Radicals

Radical Cation Derivative Gibbs Free Energy of Deprotonation (ΔG(H+)aq, kcal/mol) Gibbs Free Energy of Hydrolysis (ΔGHOH, kcal/mol)
1,4-dimethoxybenzene (DMB) Data not available in search results Data not available in search results
2,3-dimethyl-DMB Data not available in search results Data not available in search results

Note: Specific values from the source were not available in the search snippets. The table illustrates the type of data used to assess stability as described in the text. nih.gov

For this compound, the electron-withdrawing nature of the chlorine atoms would be expected to increase the oxidation potential compared to unsubstituted dimethoxybenzene, thereby influencing the stability of its corresponding radical cation.

Role in Organic Electrocatalysis and Redox Mediation

Dimethoxybenzene derivatives have been explored as redox mediators, which are small molecules that shuttle electrons between an electrode and a substrate in electrocatalytic systems. rsc.org This process, known as co-electrocatalysis, can enhance reaction rates and selectivity by altering catalytic cycles and avoiding high-energy intermediates. rsc.orgyoutube.com For example, derivatives of 1,4-dimethoxybenzene are considered for use as stable redox shuttles in lithium-ion batteries and as catholyte materials in non-aqueous redox flow batteries. nih.gov

In the context of organic synthesis, electrocatalysis provides a powerful tool for oxidation and reduction reactions. youtube.comnih.gov Redox mediators play a crucial role in these transformations. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used as an oxidant to mediate the dehydrogenation of various functional groups, and it can be regenerated electrochemically from its hydroquinone byproduct, allowing it to be used in catalytic amounts. nih.gov

While specific studies detailing the use of this compound as a redox mediator were not identified, its structure suggests potential applicability. The methoxy groups provide the necessary electron-donating character to facilitate oxidation to a radical cation, while the chloro-substituents would modulate its redox potential. This tailored redox potential could be advantageous in specific electrocatalytic cycles where a precise oxidizing strength is required to achieve selective transformation of a target substrate while minimizing side reactions.

Cyclization and Rearrangement Reactions of Related Compounds

The chemical literature describes numerous cyclization and rearrangement reactions involving substituted aromatic ethers that are structurally related to this compound. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

One relevant transformation is the acid-catalyzed cascade reaction involving Friedel–Crafts acylation followed by an aldol (B89426) condensation. For example, the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of aluminum chloride (AlCl₃) yields not only the expected acylation products but also cyclized cyclopentene (B43876) derivatives. nih.gov This demonstrates how the activated aromatic ring can participate in intramolecular C-C bond formation under acidic conditions.

In a different approach, base-catalyzed, solvent-free autocondensation of fluorinated o-aminophenones has been used to construct rigid V-shaped epoxydibenzo[b,f] nih.govyoutube.comdiazocines. acs.org This reaction proceeds in high yields and tolerates a variety of substituents, including halogens and methoxy groups. acs.org The process highlights the potential for substituted aminophenols, which could potentially be derived from compounds like this compound, to undergo complex cyclization cascades.

Rearrangement reactions are also a hallmark of substituted ethers. The Claisen rearrangement, a thermal pericyclic reaction of allyl vinyl ethers, and the Fries rearrangement, the Lewis or Brønsted acid-catalyzed reorganization of a phenolic ester to a hydroxy aryl ketone, are classic examples. While these specific rearrangements require particular functional groups not present in this compound itself, they illustrate the broader reactivity patterns of aryl ethers, where substituents can migrate around the ring or within side chains under appropriate thermal or catalytic conditions. youtube.comyoutube.comslideshare.net

Table 2: Mentioned Compounds

Compound Name
This compound
1,4-dimethoxybenzene
Cerium(IV)
2,3-dimethyl-1,4-dimethoxybenzene
2,5-dimethyl-1,4-dimethoxybenzene
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
1,2,3-trimethoxybenzene
Adipoyl chloride
Aluminum chloride
o-aminophenones

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic and structural elucidation data for the chemical compound This compound could not be located. As a result, the generation of a scientifically accurate and thorough article focusing on its specific nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) characteristics is not possible at this time.

The successful construction of the requested article, with its detailed focus on spectroscopic analysis, is contingent upon the availability of published research containing this specific information. This includes:

¹H and ¹³C NMR data: Essential for determining the precise chemical environment of the hydrogen and carbon atoms within the molecule.

Advanced 2D NMR data: Such as COSY, HSQC, and HMBC spectra, which would confirm the structural connectivity.

Infrared (IR) spectroscopy data: Needed to identify the characteristic vibrational frequencies of its functional groups.

Mass spectrometry (MS) data: Required to confirm the molecular weight and analyze its fragmentation pattern.

UV-Vis spectroscopy data: Necessary to describe the electronic transitions within the molecule.

While information exists for related isomers, such as 1,3-Dichloro-2,5-dimethoxybenzene, extrapolating this data would not provide a scientifically valid or accurate representation of this compound due to the different substitution patterns on the benzene ring, which significantly influences spectroscopic properties.

Without access to specific experimental data for this compound, any attempt to create the outlined article would be speculative and would not meet the required standards of scientific accuracy. Further research or the publication of its analytical data is required before a detailed spectroscopic profile can be compiled.

Spectroscopic and Structural Elucidation of 1,2 Dichloro 3,5 Dimethoxybenzene

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and, potentially, weaker hydrogen bonds.

While specific crystallographic data for 1,2-dichloro-3,5-dimethoxybenzene is not publicly available in major structural databases, a hypothetical analysis based on structurally similar compounds can provide valuable insights. For instance, studies on other dichlorodimethoxybenzene isomers or related chlorinated aromatic compounds would be informative.

A typical X-ray diffraction experiment on a suitable single crystal of this compound would yield a set of crystallographic parameters. These parameters would be presented in a table similar to the hypothetical data shown below.

Hypothetical Crystallographic Data for this compound
Parameter Value
Chemical FormulaC₈H₈Cl₂O₂
Formula Weight207.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. The actual determination of these parameters requires experimental data.

The analysis of the crystal structure would likely reveal the planarity or any distortion of the benzene (B151609) ring. The orientation of the two methoxy (B1213986) groups and the two chlorine atoms relative to the ring and to each other would be of particular interest. The torsion angles involving the C-O bonds of the methoxy groups would indicate whether they are coplanar with the benzene ring or tilted out of the plane. The arrangement of molecules in the unit cell would elucidate the nature and geometry of intermolecular contacts, which influence the physical properties of the solid, such as melting point and solubility.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Atom Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. Unlike Nuclear Magnetic Resonance (NMR) spectroscopy, NQR is a zero-field technique, which simplifies the spectrum and makes it highly specific to the chemical and crystalline environment of the nucleus.

The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is created by the surrounding electron distribution. Therefore, any variation in the chemical bonding or intermolecular interactions around the chlorine atoms in this compound would result in distinct NQR frequencies.

In a molecule of this compound, the two chlorine atoms are in chemically non-equivalent positions (at the C1 and C2 positions of the benzene ring). Consequently, one would expect to observe two distinct ³⁵Cl NQR frequencies. The precise values of these frequencies would be highly characteristic of the compound.

Hypothetical ³⁵Cl NQR Frequencies for this compound at 77 K
Chlorine Atom Position ³⁵Cl NQR Frequency (MHz)
C1-ClValue
C2-ClValue

Note: This table presents hypothetical data. The actual NQR frequencies would need to be determined experimentally.

The difference in the NQR frequencies for the two chlorine atoms would reflect the differences in their local electronic environments, influenced by the adjacent methoxy group and the other chlorine atom. Furthermore, the study of the temperature dependence of the NQR frequencies can provide information about molecular motions and phase transitions in the solid state. The presence of multiple resonance lines for a given chlorine position could indicate the existence of different polymorphs or the presence of crystallographically inequivalent molecules in the unit cell.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

For halogenated and methoxy-substituted benzenes, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or larger, are standard for predicting bond lengths, bond angles, and dihedral angles. For example, studies on related di-indolocarbazoles with methoxy (B1213986) substitutions have successfully used the B3LYP/6-31G(d) level of theory to correlate calculated structures with experimental data. researchgate.net Similarly, research on 1,2-diiodo-4,5-dimethoxybenzene (B11539) has employed DFT to understand its structure and electronic properties. nih.gov

For 1,2-Dichloro-3,5-dimethoxybenzene, a DFT optimization would predict the precise spatial arrangement of the chlorine and methoxy groups, taking into account steric hindrance and electronic interactions. The results would be presented in a table of optimized geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters (DFT) (Note: This table is illustrative, based on typical results for substituted benzenes, as specific data for this compound is not available in the cited literature.)

ParameterBond/AnglePredicted Value (Å or °)
Bond Lengths C-Cl~1.74 Å
C-O (methoxy)~1.36 Å
O-CH₃~1.43 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond Angles C-C-Cl~120°
C-C-O~118° - 122°
C-O-C~117°
Dihedral Angles C-C-O-CDefines methoxy group orientation

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a high level of accuracy. While computationally more intensive than DFT, they are crucial for benchmarking and for systems where DFT may not be sufficiently accurate.

On-the-fly ab initio molecular dynamics simulations have been used to derive the dynamic structure and thermodynamics of the benzene (B151609) dimer, showcasing the power of these methods to capture complex interactions. researchgate.net For a molecule like this compound, ab initio calculations would serve to validate the geometries and energies predicted by DFT and provide highly accurate molecular parameters, such as rotational constants and vibrational frequencies.

Analysis of Molecular Orbitals

The behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate an electron, acting as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and polarizability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, more polarizable, and can be easily excited. researchgate.net

DFT calculations are routinely used to compute HOMO and LUMO energies. For instance, in a study of methoxy-substituted carbazoles, the HOMO/LUMO energy levels were determined using DFT (B3LYP/6-31G(d)) and showed good correlation with experimental values. researchgate.net The HOMO-LUMO gap can also be used to calculate other key electronic properties, as shown in the table below.

Table 2: Illustrative Electronic Properties Derived from HOMO-LUMO Energies (Note: The formulas and concepts are general; specific values for this compound would require dedicated calculation.)

PropertyFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measure of the power to attract electrons.
Electrophilicity Index (ω) μ² / (2η) (where μ = -χ)Measures the propensity to accept electrons.

The electron density distribution reveals how electrons are spread across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where colors indicate different levels of electrostatic potential.

In halogenated aromatic compounds, the halogen atoms typically create regions of positive electrostatic potential on their outermost surface (a "sigma-hole"), which can lead to specific, stabilizing non-covalent interactions known as halogen bonding. Studies on halogen-bonded complexes have shown that these interactions involve a degree of charge transfer from an electron donor to the halogenated molecule. nih.govnih.gov For this compound, the electronegative chlorine and oxygen atoms would significantly influence the electron density distribution of the benzene ring, creating a complex electrostatic profile that dictates how it interacts with other molecules.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation of the two methoxy (-OCH₃) groups.

The orientation of the methyl group relative to the benzene ring can be described by the C(ring)-C(ring)-O-C(methyl) dihedral angle. Different orientations (e.g., with the methyl group in the plane of the ring or out of the plane) will have different energies due to steric clashes with adjacent chlorine atoms or the other methoxy group, as well as electronic effects. Computational methods can map the potential energy surface as these bonds are rotated, identifying the lowest-energy (most stable) conformers and the energy barriers between them. Such analyses are crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments. sapub.org Intramolecular hydrogen bonds or other non-covalent interactions can also play a role in stabilizing certain conformations.

Dihedral Angle Dependence and Planarity of Methoxy Groups

In many dimethoxybenzene derivatives, the phenyl moieties are found to be planar. nih.gov However, the presence of bulky ortho-substituents, such as chlorine atoms, can force the methoxy group to rotate out of the plane of the aromatic ring. researchgate.net This is due to steric hindrance between the substituent and the methyl group of the methoxy moiety. For anisoles with chlorine substitution in the ortho positions, this can lead to a drastic change in the spatial arrangement of the methoxy group. researchgate.net In studies of 1,3,5-trichloro-2-methoxybenzene, the methoxy group was found to be rotated significantly out of the phenyl ring plane, with a dihedral angle of 84.11 (13)°. researchgate.net Similar ortho-disubstituted anisoles exhibit comparable dihedral angles, typically ranging from 76.8° to 92.1°. researchgate.net

For this compound, the methoxy group at position 5, having no ortho-substituents, would be expected to lie closer to the plane of the benzene ring. In contrast, the methoxy group at position 3 is flanked by a chlorine atom at the C2 position. This ortho-chlorine substituent would likely induce a non-planar orientation for the C3-methoxy group due to steric repulsion. In related structures, the carbon atoms of methoxy groups have been observed to be nearly co-planar with their attached benzene ring, with only slight displacements. nih.gov

Table 1: Comparison of Methoxy Group Dihedral Angles in Related Chlorinated Anisoles
CompoundSubstitution PatternMethoxy Group Dihedral Angle (°)Reference
1,3,5-Trichloro-2-methoxybenzeneOrtho-disubstituted84.11 researchgate.net
Other ortho-disubstituted anisolesOrtho-disubstituted76.8 - 92.1 researchgate.net

Interactions of Chlorine Substituents on Aromatic Ring Geometry

The presence of chlorine atoms as substituents on the benzene ring introduces significant electronic and steric effects that can alter the aromatic ring's geometry. nih.govyoutube.com Chlorine is an electron-withdrawing atom via the inductive effect (sigma-electron withdrawal), but it can also donate electron density through a pi-electron donating conjugative (resonance) effect. nih.gov

Computational studies on substituted biphenyls have provided insight into how these substituent effects are transmitted through a benzene framework. nih.gov These studies, performed at levels of theory such as B3LYP/6-311++G**, analyze the structural variations of the benzene ring itself. nih.gov The introduction of substituents alters the internal ring angles and bond lengths from the ideal hexagonal geometry of unsubstituted benzene. nih.gov

In this compound, the two adjacent chlorine atoms at positions 1 and 2 create significant steric strain. This "buttressing effect" can lead to distortions in the local bond angles of the benzene ring to relieve the strain. Furthermore, the electronic interplay between the electron-withdrawing chlorine atoms and the electron-donating methoxy groups influences the electron density distribution around the ring, which in turn affects the geometric parameters. nih.gov The cumulative effect of these interactions—steric hindrance from adjacent chlorines and electronic push-pull from chloro and methoxy groups—results in a distorted benzene ring geometry that deviates from perfect planarity and regular bond angles. nih.govacs.org

Reaction Pathway and Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and the influence of the reaction environment.

Intrinsic Reaction Coordinate (IRC) Studies for Reaction Energetics and Transition States

The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry used to trace the minimum energy path (MEP) of a reaction, connecting the transition state (TS) to the reactants and products. scm.comiastate.edu An IRC calculation starts from the optimized geometry of a transition state (a first-order saddle point on the potential energy surface) and follows the path of steepest descent in mass-weighted coordinates. scm.comiastate.edu

This method allows chemists to:

Verify Connectivity: Confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Analyze Reaction Profiles: Generate an energy profile along the reaction coordinate, which shows the relative energies of reactants, transition states, intermediates, and products. mdpi.com

Understand Mechanisms: Gain insight into the geometric changes that occur throughout the reaction, such as bond breaking and formation. mdpi.com

Table 2: Key Outputs of an IRC Calculation
ParameterDescriptionSignificance
Energy ProfileA plot of potential energy versus the reaction coordinate.Determines activation energies and reaction thermodynamics. mdpi.com
Reaction PathThe sequence of molecular geometries along the minimum energy pathway.Shows the mechanism of bond formation/breaking. iastate.edu
Path CurvatureMeasures how sharply the reaction path turns.Indicates regions of strong coupling between the reaction coordinate and vibrational modes. iastate.edu

Solvent Effects on Reaction Pathways

Solvents can dramatically influence the course and rate of chemical reactions. grantome.com Computational models are used to simulate these effects by incorporating the solvent environment into the calculation of the reaction pathway. The choice of solvent can significantly impact product formation and reaction yields. mdpi.com

Common computational approaches to model solvent effects include:

Implicit Solvation Models (Continuum Models): The solvent is represented as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO NMR calculations)

Computational chemistry is widely used to predict spectroscopic data, which is invaluable for structure elucidation and verification. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a robust and popular approach for calculating NMR chemical shifts. researchgate.net

The GIAO method, often used in conjunction with Density Functional Theory (DFT) functionals like B3LYP, calculates the magnetic shielding tensors for each nucleus in a molecule. researchgate.net These shielding tensors are then converted into chemical shifts that can be directly compared with experimental NMR spectra. The process typically involves:

Optimizing the molecular geometry of the compound (e.g., this compound) at a suitable level of theory.

Performing a GIAO NMR calculation on the optimized geometry. researchgate.net

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane) to obtain the predicted chemical shifts.

These calculations can accurately predict both ¹H and ¹³C NMR spectra. nih.gov The accuracy of the prediction allows for the confident assignment of signals in an experimental spectrum to specific atoms in the molecule. researchgate.net For complex molecules or cases where multiple isomers are possible, comparing the experimental spectrum to the computationally predicted spectra of all possible structures is a powerful technique for definitive structure determination. nih.gov Recent developments also include the use of machine learning algorithms to predict NMR chemical shifts with high accuracy across different solvents. nih.gov

Environmental Behavior and Transformation of Dichlorodimethoxybenzenes

Environmental Fate and Persistence in Various Compartments

The persistence of chlorinated hydrocarbons in the environment is significantly influenced by their chemical structure, particularly the degree of chlorination. epa.gov Generally, an increase in chlorine content leads to lower water solubility and, consequently, greater persistence. epa.gov The environmental fate of dichlorodimethoxybenzenes is determined by processes such as sorption to soil and sediment, volatilization, and degradation.

In the soil compartment , the behavior of organic compounds is strongly affected by soil characteristics. The presence of organic matter, for instance, influences bioactivity, persistence, and biodegradability. epa.gov It can also increase the soil's capacity to retain water and buffer the availability of trace elements. epa.gov The tendency of dry soils to retain organic compounds is greater than that of wet soils because water molecules can compete with and displace sorbed compounds from soil organic matter. epa.gov For compounds like dichlorodimethoxybenzenes, which are expected to have low water solubility and be relatively hydrophobic, sorption to soil organic carbon is a major factor controlling their mobility and availability for degradation or uptake by organisms. Their movement into deeper soil layers and potential for groundwater contamination is therefore likely to be limited by strong adsorption to soil particles. fao.org

In the aquatic environment , the fate of dichlorodimethoxybenzenes is influenced by factors such as water temperature, pH, and the presence of microbial communities. researchgate.net Due to their anticipated low water solubility, a significant portion of these compounds that enter aquatic systems may partition to sediment. The persistence in water is also dictated by degradation processes like photolysis and hydrolysis. nih.gov

In the atmosphere , compounds can be subject to long-range transport. However, for semi-volatile compounds like dichlorodimethoxybenzenes, their distribution between the gas phase and atmospheric particles will depend on their vapor pressure and atmospheric conditions. Photodegradation is expected to be a significant removal pathway in the atmosphere.

Environmental CompartmentKey Factors Influencing Fate and PersistenceExpected Behavior of Dichlorodimethoxybenzenes
Soil Organic matter content, moisture, temperature, microbial activity. epa.govresearchgate.netStrong sorption to organic matter, limited leaching, persistence influenced by microbial degradation. epa.govfao.org
Water Temperature, pH, microbial community, sunlight penetration. researchgate.netLow water solubility leading to partitioning to sediment, degradation via photolysis and microbial action. nih.gov
Air Vapor pressure, atmospheric radicals, sunlight intensity.Potential for volatilization and atmospheric transport, degradation through photolysis.

Degradation Pathways in Natural Environments

The degradation of dichlorodimethoxybenzenes in the environment can occur through both light-induced and transformation processes involving both biological and non-biological factors.

Photodegradation, or photolysis, is a key abiotic degradation pathway for many organic compounds in the environment, particularly in surface waters and the atmosphere. nih.govsnu.ac.kr For dimethoxybenzene isomers, research has shown that photodegradation rates can be significantly enhanced at the air-ice interface compared to in aqueous solution. copernicus.org For instance, the photodegradation rate constant for 1,2-dimethoxybenzene (B1683551) was found to be approximately 15 times greater at the air-ice interface. d-nb.info

This enhancement is attributed to two main factors:

Changes in light absorbance : A slight red shift (bathochromic shift) of 2-5 nm in the absorbance spectrum at the interface increases light absorption, but this only accounts for a minor part of the rate enhancement. copernicus.org

Increased quantum yields : The primary reason for the enhanced photodegradation is a more efficient photodecay process at the interface. The quantum yields for dimethoxybenzene isomers are estimated to be 6- to 24-fold larger at the air-ice interface compared to in aqueous solution. copernicus.org

While this research was conducted on the parent dimethoxybenzenes, it suggests that the environmental location (e.g., on the surface of snow and ice) can dramatically influence the photodegradation rates of their chlorinated derivatives like 1,2-dichloro-3,5-dimethoxybenzene. The presence of chlorine atoms on the aromatic ring may further influence the absorption spectrum and quantum yield.

ConditionObservation for Dimethoxybenzene IsomersImplication for Dichlorodimethoxybenzenes
Aqueous Solution Slow photodegradation. copernicus.orgd-nb.infoLikely to be a slow degradation pathway in the bulk water column.
Air-Ice Interface 15- to 30-fold enhancement in photodegradation rate constants. copernicus.orgPhotodegradation could be a significant removal process on snow and ice surfaces.
Mechanism of Enhancement Primarily due to 6- to 24-fold larger quantum yields at the interface. copernicus.orgThe efficiency of light-induced degradation is environmentally dependent.

Both biotic (biological) and abiotic (non-biological) processes contribute to the transformation of persistent organochlorine compounds in the environment. nih.gov

Abiotic transformations , besides photolysis, include hydrolysis and redox reactions. snu.ac.kr Hydrolysis, the reaction with water, can be a degradation pathway for some organic molecules, often facilitated by acidic or basic conditions. snu.ac.kr Oxidation-reduction reactions can also occur, promoted by substances like oxygen radicals or mineral surfaces. snu.ac.kr

Biotic transformation , or biodegradation, is often the most significant removal pathway for contaminants in natural environments. snu.ac.kr Microorganisms can break down organic compounds through enzymatic processes such as oxidation, reduction, and hydrolysis. researchgate.net The structure of the chemical is a key factor determining its biodegradability; for example, increased halogenation can make a chemical more resistant to degradation (recalcitrant). snu.ac.kr The degradation of chlorinated aromatic compounds often proceeds through dechlorination, where chlorine atoms are removed from the aromatic ring, which can occur under both aerobic and anaerobic conditions. nih.gov For instance, the degradation of the herbicide diuron (B1670789) involves N-demethylation and hydroxylation in plants, while in soil, it undergoes N-demethylation and can also be dechlorinated under anaerobic conditions. It is plausible that dichlorodimethoxybenzenes undergo similar initial transformation steps, such as O-demethylation or dechlorination, by microbial communities in soil and sediment.

Bioaccumulation Potential in Non-Human Organisms

Persistent organochlorine compounds are recognized for their high potential to bioaccumulate in organisms, concentrating in trophic food chains. nih.gov Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. The stability and lipophilicity (tendency to dissolve in fats) of compounds like dichlorodiphenyltrichloroethane (DDT) contribute to their accumulation in the adipose tissue of organisms. nih.gov

The bioaccumulation potential of a chemical is often related to its hydrophobicity. With two chlorine atoms and two methoxy (B1213986) groups, this compound is expected to be a hydrophobic molecule. This characteristic suggests a propensity to partition from water into the fatty tissues of aquatic and terrestrial organisms. The degree of chlorination within a class of compounds is often correlated with greater persistence and a higher potential for bioaccumulation. epa.gov

Aquatic plants, such as the common reed Phragmites australis, have been shown to be effective bioaccumulators of pollutants. mdpi.com Such plants can absorb contaminants from the sediment through their root systems, and studies have shown that the roots often exhibit the highest concentrations of accumulated substances. mdpi.com It is conceivable that emergent aquatic plants could play a role in the uptake and accumulation of dichlorodimethoxybenzenes from contaminated sediments.

Chemical PropertyInfluence on BioaccumulationRelevance to this compound
Persistence Longer-lasting chemicals have more time to be taken up by organisms. nih.govnih.govAs a chlorinated aromatic, it is expected to have some degree of persistence. nih.gov
Hydrophobicity (Lipophilicity) Hydrophobic compounds tend to partition into fatty tissues. nih.govThe structure suggests it is hydrophobic, indicating a potential for bioaccumulation.
Degree of Chlorination Higher chlorination can lead to greater persistence and bioaccumulation. epa.govThe presence of two chlorine atoms contributes to its potential to bioaccumulate.

Formation of Metabolites in Non-Human Biological Systems (e.g., animal models, excluding human implications)

When a foreign compound (xenobiotic) enters a non-human biological system, it is subject to metabolic processes that aim to detoxify and eliminate it. These processes transform the parent compound into one or more metabolites. For chlorinated aromatic compounds, metabolic pathways often involve enzymatic reactions such as hydroxylation, dealkylation, and conjugation.

In the case of the herbicide diuron, metabolism in mammals primarily occurs through hydroxylation of the benzene (B151609) ring and dealkylation of the nitrogen atoms, leading to metabolites like 3,4-dichlorophenyl urea. The metabolism of teflubenzuron, another chlorinated compound, in soil results in degradation products such as 3,5-dichloro-2,4-difluoroaniline (B1223766) and 3,5-dichloro-2,4-difluorophenylurea. fao.org

Based on these examples, the metabolism of this compound in non-human organisms could potentially involve the following pathways:

O-Demethylation : The removal of one or both methyl groups from the methoxy functional groups to form dichlorohydroxybenzenes or dichlorodihydroxybenzenes.

Hydroxylation : The addition of a hydroxyl (-OH) group to the aromatic ring.

Dechlorination : The removal of one or both chlorine atoms, which would reduce the toxicity of the compound.

Applications of 1,2 Dichloro 3,5 Dimethoxybenzene in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

As a functionalized aromatic ring, 1,2-Dichloro-3,5-dimethoxybenzene possesses reactive sites that could theoretically allow it to serve as a building block in the synthesis of more complex molecular architectures. Organic building blocks are fundamental components used for the modular assembly of larger structures in medicinal chemistry, organic chemistry, and material chemistry. google.com The chlorine and methoxy (B1213986) groups can influence or direct further chemical transformations.

Building Block for Advanced Organic Materials

The incorporation of dihydroxybenzene and dialkoxybenzene moieties into polymers is a known strategy for developing advanced materials. academie-sciences.fr These functional groups can impart specific electronic, optical, or solubility properties to the resulting materials. academie-sciences.fr

Development of Organic Electronic Materials (e.g., two-photon absorbing molecules)

Dimethoxybenzene derivatives are investigated in materials science for their electronic properties, which are crucial for applications in electronic devices, coatings, and adhesives. researchgate.net The specific substitution pattern of this compound could theoretically influence the intramolecular charge transfer and electron distribution necessary for applications like two-photon absorption. However, there is no specific research available that documents the synthesis or characterization of two-photon absorbing molecules derived directly from this compound.

Exploration in Polymer Chemistry

Dialkoxy substituents are often used to adjust the redox potential, absorption, emission, and solubility of conjugated polymers. academie-sciences.fr While chlorinated and methoxylated benzene (B151609) derivatives are used in polymer science, specific studies detailing the polymerization of this compound as a monomer or its incorporation into polymer chains are not found in the existing scientific literature. Its potential in this field has not been documented.

Precursor for Agrochemical Synthesis

Chlorinated aromatic compounds are structural motifs found in a variety of agrochemicals, including herbicides and insecticides. The synthesis of such products often involves halogenated benzene intermediates. For instance, related compounds like 1,2-dichloro-3,4,5-trimethoxybenzene (B12648390) have been noted as intermediates in the synthesis of agrochemicals. ontosight.ai Similarly, other dimethoxybenzene derivatives are recognized for their potential as plant growth regulators or herbicides. researchgate.net While the structure of this compound fits the general profile of a potential agrochemical precursor, there is no specific literature that explicitly links this compound to the synthesis of agrochemical products.

Application in Catalysis and Redox Chemistry (e.g., as a ligand or mediator)

Certain chlorinated dimethoxybenzene compounds have been studied for their roles in catalytic processes. For example, 2-Chloro-1,4-dimethoxybenzene has been identified as a catalytic cofactor that can stimulate the oxidation of anisyl alcohol by lignin (B12514952) peroxidase. nih.gov The electronic properties imparted by chlorine atoms and methoxy groups can influence a molecule's ability to participate in electron transfer processes. However, there are no available scientific reports that investigate or demonstrate the use of this compound as a ligand for metal catalysts or as a mediator in redox chemistry.

Considerations for Industrial-Scale Synthesis

The industrial production of specialty chemicals involves overcoming challenges related to cost, efficiency, safety, and waste reduction. Processes for synthesizing related dichlorinated benzene derivatives often involve multi-step reactions, including chlorination, nitration, and methoxylation. For example, the production of various dichloro anilines can start from the corresponding dichloronitrobenzene isomers. environmentclearance.nic.in A patented process for synthesizing 3,5-dichloroalkylbenzene from a mixture of 1,3- and 1,4-dichlorobenzenes involves selective alkylation, isomerization, and transalkylation steps. google.com

For this compound, no specific industrial-scale synthesis routes have been published. General laboratory synthesis would likely involve the chlorination of a dimethoxybenzene precursor or the methoxylation of a dichlorobenzene derivative. The development of an industrial process would require significant research to optimize reaction conditions, maximize yield, and ensure economic viability, but such data is not currently available.

Data Tables

Table 1: Research Application Status of this compound

Application AreaDocumented Research Findings
Complex Molecule Intermediate No specific examples found in literature.
Organic Electronic Materials No specific examples found in literature.
Polymer Chemistry No specific examples found in literature.
Agrochemical Precursor No specific examples found in literature.
Catalysis and Redox Chemistry No specific examples found in literature.

Q & A

Q. What are the optimal synthetic routes for 1,2-dichloro-3,5-dimethoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves selective halogenation of 3,5-dimethoxybenzene derivatives. For example, chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–25°C) can introduce chlorine atoms at positions 1 and 2 . Demethylation using BBr₃ followed by re-methylation may adjust substituent positions if intermediates require functionalization . Yield optimization requires monitoring reaction time and stoichiometry, as over-chlorination can lead to polychlorinated byproducts. Purity is assessed via GC-MS or HPLC, with column chromatography (silica gel, hexane/ethyl acetate) used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm, split due to chlorine's anisotropic effects). ¹³C NMR distinguishes methoxy carbons (δ 55–60 ppm) and chlorine-substituted carbons (δ 120–130 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm substituent positions and bond angles .
  • IR : Confirms methoxy C-O stretches (~1250 cm⁻¹) and C-Cl stretches (~550–600 cm⁻¹).
    Contradictions (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with DFT-simulated spectra (B3LYP/6-31G* level) .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : The electron-withdrawing chlorine atoms at positions 1 and 2 deactivate the ring, directing nucleophilic attack to the para position relative to methoxy groups (positions 4 or 6). Methoxy groups act as ortho/para directors but are less activating due to chlorine's electron withdrawal. Reactivity is tested using kinetic studies with varying nucleophiles (e.g., ammonia, hydroxide) in polar aprotic solvents (DMF, DMSO). DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the thermochemical properties and reaction pathways of this compound?

  • Methodological Answer : B3LYP/6-311+G(d,p) calculations model bond dissociation energies (BDEs) and transition states. For example:
  • Thermochemistry : Atomization energies and heats of formation are calculated using isodesmic reactions to minimize errors (<3 kcal/mol deviation from experimental data) .
  • Reaction Pathways : Intrinsic reaction coordinate (IRC) analysis identifies intermediates in SNAr or radical halogenation mechanisms. Solvent effects are incorporated via the SMD model .

Q. What strategies resolve contradictory crystallographic data when chlorine and methoxy substituents exhibit positional disorder?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning, common in halogenated aromatics due to symmetry ambiguities .
  • DFT-Guided Constraints : Optimized geometries from DFT (e.g., bond lengths Cl-C ≈ 1.73 Å, C-O ≈ 1.43 Å) constrain refinement parameters .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Q. How do substituent positional isomers (e.g., 1,2- vs. 1,4-dichloro derivatives) affect biological activity, and what assays validate these differences?

  • Methodological Answer :
  • Comparative Studies : Synthesize isomers and test against enzyme targets (e.g., cytochrome P450) via inhibition assays (IC₅₀ measurements).
  • QSAR Modeling : Correlate substituent positions with bioactivity using Hammett σ constants (Cl: σₚ ≈ 0.23, OCH₃: σₚ ≈ -0.12) .
  • Metabolic Stability : Use liver microsome assays to compare isomer degradation rates .

Q. What experimental designs mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Stepwise Halogenation : Introduce chlorine sequentially—first at position 1 using N-chlorosuccinimide (NCS), then at position 2 via directed ortho-metalation .
  • Flow Chemistry : Continuous flow reactors enhance mixing and temperature control, reducing polychlorinated byproducts .
  • In Situ Monitoring : ReactIR tracks intermediate formation to terminate reactions at optimal conversion .

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